molecular formula C18H17N3O2 B15123063 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine

Cat. No.: B15123063
M. Wt: 307.3 g/mol
InChI Key: KNVOWXXOUXCVCN-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity, and a 2,3-dihydro-1,4-benzodioxin moiety, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with quinoxaline derivatives under specific conditions. The reaction often requires the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, aryl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine is unique due to its specific combination of a quinoxaline core and a 2,3-dihydro-1,4-benzodioxin moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylquinoxalin-2-amine

InChI

InChI=1S/C18H17N3O2/c1-21(18-11-19-14-4-2-3-5-15(14)20-18)12-13-6-7-16-17(10-13)23-9-8-22-16/h2-7,10-11H,8-9,12H2,1H3

InChI Key

KNVOWXXOUXCVCN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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